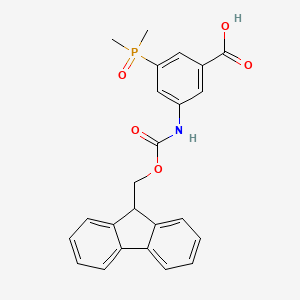

3-Dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid, also known as DBCO-Phos, is a highly reactive and versatile compound that has been extensively used in scientific research. It is a bifunctional molecule that contains both a phosphine group and a cyclooctyne group, making it an ideal candidate for bioconjugation reactions.

Scientific Research Applications

Rational Design of Fluorescence Probes

Research has focused on the rational design of fluorescence probes based on the fluorescein structure. The fluorescence properties of fluorescein derivatives, including those related to benzoic acid moieties, are controlled by a photoinduced electron transfer process. This mechanism is pivotal for designing functional fluorescence probes for detecting specific biomolecules. For instance, a study introduced a strategy for the rational design of fluorescence probes capable of detecting singlet oxygen with high sensitivity, leveraging the fluorescence properties controlled by the electron transfer from the benzoic acid moiety to the xanthene ring (Tanaka et al., 2001).

Development of Novel Fluorescence Probes for ROS Detection

Novel fluorescence probes for reactive oxygen species (ROS) detection have been developed, demonstrating the importance of specific chemical structures in achieving selective and sensitive detection. These probes, incorporating benzoic acid derivatives, offer tools for studying the roles of highly reactive oxygen species in biological systems (Setsukinai et al., 2003).

Synthesis and Characterization of Organic Compounds

Research into the synthesis and characterization of organic compounds has highlighted the versatility of benzoic acid derivatives. For example, studies have synthesized and evaluated a variety of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) as donor ligands in organotin(IV) derivatives, for their biological applications. These studies underscore the broad utility of benzoic acid derivatives in synthesizing compounds with significant biological activity (Shahzadi et al., 2005).

Fluorescence Studies and Hybridization Affinity

The synthesis and fluorescence studies of novel fluorophores, including those based on benzoic acid derivatives, have contributed to advancements in the labeling and hybridization of oligodeoxyribonucleotides. These studies provide insights into how specific fluorophores can enhance the fluorescence signals and hybridization affinity of labeled oligodeoxyribonucleotides, demonstrating the potential of benzoic acid derivatives in molecular biology applications (Singh & Singh, 2007).

properties

IUPAC Name |

3-dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO5P/c1-31(2,29)17-12-15(23(26)27)11-16(13-17)25-24(28)30-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22H,14H2,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZHHSJISSDLEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)

![N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962652.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2962654.png)

![[1-(3-Methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2962661.png)

![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962670.png)

![1-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2962671.png)